molecular formula C22H20FN5O3S B2982410 6-((4-(4-ethoxyphenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione CAS No. 852153-76-5

6-((4-(4-ethoxyphenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B2982410
CAS RN: 852153-76-5
M. Wt: 453.49
InChI Key: FNMMEYICYIVFDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-((4-(4-ethoxyphenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H20FN5O3S and its molecular weight is 453.49. The purity is usually 95%.
BenchChem offers high-quality 6-((4-(4-ethoxyphenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-((4-(4-ethoxyphenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Exploration

A study by Ashraf et al. (2019) reported on the synthesis of novel heterocycle derivatives, focusing on their structural, spectral, and computational exploration. This research demonstrates the broad interest in synthesizing and characterizing novel compounds with potential applications in various fields, including materials science and pharmacology. The study emphasizes the utility of spectral techniques and computational methods in elucidating the properties of such compounds, which could be relevant for understanding the chemical you're interested in (Ashraf et al., 2019).

Herbicidal Activities

Research by Huazheng (2013) focused on the synthesis of 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds, demonstrating that some synthesized compounds showed promising herbicidal activities. This highlights the potential agricultural applications of pyrimidine derivatives, suggesting that compounds with similar structures could be explored for herbicidal properties (Huazheng, 2013).

Antiviral and Microbicidal Activity

Loksha et al. (2014) synthesized novel analogues of MKC442, demonstrating potent and selective activity against HIV-1, including resistant strains, and microbicidal activity in long-term assays. This study underlines the medical and pharmaceutical importance of pyrimidine derivatives in developing antiviral agents (Loksha et al., 2014).

Third-Order Nonlinear Optical Properties

Shettigar et al. (2009) investigated the nonlinear optical properties of novel styryl dyes, revealing potential for device applications due to their significant optical power limiting behavior attributed to two-photon absorption. This suggests that similar compounds might find applications in optical and photonic technologies (Shettigar et al., 2009).

properties

IUPAC Name

6-[[4-(4-ethoxyphenyl)-5-[(2-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O3S/c1-2-31-17-9-7-16(8-10-17)28-19(11-15-12-20(29)25-21(30)24-15)26-27-22(28)32-13-14-5-3-4-6-18(14)23/h3-10,12H,2,11,13H2,1H3,(H2,24,25,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMMEYICYIVFDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=CC=C3F)CC4=CC(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((4-(4-ethoxyphenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione

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